molecular formula C9H15N3O B13345206 1-(L-Alanyl)piperidine-4-carbonitrile

1-(L-Alanyl)piperidine-4-carbonitrile

Cat. No.: B13345206
M. Wt: 181.23 g/mol
InChI Key: PKBOOIHWENFCBQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(L-Alanyl)piperidine-4-carbonitrile is a functionalized piperidine derivative designed for advanced pharmaceutical research and drug discovery. This compound combines a piperidine-4-carbonitrile scaffold with an L-alanyl moiety, making it a valuable chiral building block for constructing more complex bioactive molecules. Piperidine rings are among the most common heterocycles in FDA-approved medications and are highly attractive as building blocks for designing new drugs . The incorporation of the alanyl group is of particular interest, as alanylpiperidine derivatives are actively being studied as potent activators of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1), a deubiquitinase that is a key therapeutic target in the treatment of neurodegenerative diseases such as Parkinson's disease . Furthermore, piperidine-4-carbonitrile derivatives have demonstrated significant utility as important precursors in the synthesis of targeted drug conjugates. Related compounds have been investigated for their potential to cross the blood-brain barrier (BBB) due to affinity for specific receptors, making them candidates for developing therapies for brain tumors . The structural features of this compound also make it a candidate for incorporation into novel drug delivery systems, such as polymeric films, which can maintain contact with target tissue and enable the controlled release of therapeutic molecules . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[(2S)-2-aminopropanoyl]piperidine-4-carbonitrile

InChI

InChI=1S/C9H15N3O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-5,11H2,1H3/t7-/m0/s1

InChI Key

PKBOOIHWENFCBQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)C#N)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Alanyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with L-alanine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(L-Alanyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a piperidone derivative using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperidine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Rhodium complexes, palladium catalysts.

Major Products Formed

    Oxidation: Piperidone derivatives.

    Reduction: Piperidine-4-amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(L-Alanyl)piperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(L-Alanyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activities

Piperidine-4-carbonitrile derivatives exhibit diverse therapeutic activities:

  • Kinase Inhibition : Compound 12d () demonstrated potent cyclin G-associated kinase (GAK) inhibition (IC₅₀ = 18 nM), attributed to the isothiazolo[4,3-b]pyridine and methoxyphenyl groups enhancing target engagement .
  • Antimalarial Activity : Compound 74 () showed fast-acting antimalarial effects, likely due to the pyrimidine and morpholine groups improving membrane permeability .
  • GlyT1 Inhibition: Derivatives in achieved nanomolar potency by incorporating sulfonyl and benzamide groups, critical for blood-brain barrier penetration .

Pharmacokinetic Properties

  • Solubility : Log S values for piperidine-4-carbonitrile analogs range from -3 to -1, classifying them as moderately soluble. The L-alanyl group could improve aqueous solubility via hydrogen bonding, as seen in ACE inhibitors like enalapril .
  • Metabolic Stability: Compounds with electron-withdrawing groups (e.g., -CN, -SO₂) exhibit slower hepatic metabolism. For instance, 1-(3-chloro-5-(1-methyl-2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)pyridin-4-yl)-4-(2-(dimethylamino)ethyl)piperidine-4-carbonitrile () showed reduced CYP450 interaction due to its sulfone moiety .

Q & A

Q. What are the common synthetic routes for 1-(L-Alanyl)piperidine-4-carbonitrile, and what are their advantages and limitations?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A typical approach includes:

  • Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or condensation reactions. For example, introducing the carbonitrile group at the 4-position using cyano sources like KCN or NaCN under reflux conditions .
  • Step 2 : Coupling with L-alanyl moieties via peptide bond formation. This may employ carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Q. Advantages :

  • Carbodiimide-mediated coupling ensures high regioselectivity for peptide bond formation.
  • Reflux conditions enhance reaction efficiency for cyano group introduction.

Q. Limitations :

  • Risk of racemization during L-alanyl coupling if pH or temperature is not tightly controlled.
  • Low yields (<50%) in multi-step sequences due to side reactions with the piperidine nitrogen .

Q. How can researchers characterize the structural and purity profile of this compound using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, alanyl methyl groups at δ 1.2–1.4 ppm) and confirms stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₁₀H₁₆N₄O₂ expected at m/z 225.12) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What preliminary pharmacological assays are recommended to assess the bioactivity of this compound?

Methodological Answer:

  • In vitro enzyme inhibition assays : Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial screening : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) under CLSI guidelines .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to establish selectivity indices (IC₅₀ >100 µM for non-target cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Temperature modulation : Lowering reaction temperatures during peptide coupling (e.g., 0–4°C) reduces racemization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency in piperidine functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates, reducing side-product formation .
  • Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and terminate steps at optimal conversion points .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's mechanism of action?

Methodological Answer:

  • Comparative molecular docking vs. mutational analysis : If docking predicts binding to a kinase active site but experimental IC₅₀ is poor, validate by testing the compound against kinase mutants (e.g., alanine-scanning mutagenesis) .
  • Free-energy perturbation (FEP) calculations : Refine docking models by incorporating solvation effects and entropy changes to align with experimental binding affinities .
  • Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .

Q. How can researchers design and synthesize analogs of this compound to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing L-alanyl with D-alanyl or bulkier amino acids) to assess impact on potency and selectivity .
  • Prodrug strategies : Introduce ester or carbamate prodrug moieties to the piperidine nitrogen, improving bioavailability and reducing non-specific interactions .
  • Fragment-based drug design : Screen piperidine-carbonitrile fragments against target protein libraries to identify optimal binding scaffolds .

Q. What methodologies are critical for assessing the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, UV light, or 40–60°C) and monitor degradation products via LC-MS .
  • Metabolic stability assays : Incubate with liver microsomes (human or rodent) to identify cytochrome P450-mediated oxidation sites .
  • Solid-state stability : Use dynamic vapor sorption (DVS) to evaluate hygroscopicity and crystallinity changes over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.